Cy7-NHS ester tetrafluoroborate
Overview
Description
Cy7-NHS ester tetrafluoroborate is a fluorescent dye that belongs to the cyanine family of synthetic polymethine dyes. It is reactive, water-soluble, and has an absorbance maximum of 747 nm and an emission maximum of 776 nm, which falls in the near-infrared region . This compound is commonly used to fluorescently label oligonucleotides at either the 5’ or 3’ end, or internally, making it an excellent choice for in vivo applications due to minimal background fluorescence .
Mechanism of Action
Target of Action
Cy7-NHS Ester Tetrafluoroborate, also known as (2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;tetrafluoroborate, is a type of heptamethine cyanine dye (Cy7) that has been widely used in biological applications due to its unique structure and attractive near-infrared (NIR) photophysical properties . The primary targets of this compound are biological macromolecules that contain free amino groups, such as proteins, antibodies, and peptides .
Mode of Action
The this compound compound works by activating the carboxyl group in the Cy7 molecule, allowing it to react with the amino groups (primary or secondary) on the target biological macromolecules to form a stable amide bond . This reaction effectively labels the biological macromolecules with the Cy7 molecule .
Biochemical Pathways
It’s known that the compound is used to label biological macromolecules, which can then be detected using near-infrared fluorescence imaging . This suggests that the compound could potentially affect any biochemical pathway involving the labeled macromolecules.
Pharmacokinetics
It’s known that the compound is water-soluble , which could potentially influence its bioavailability and distribution within the body.
Result of Action
The primary result of the action of this compound is the labeling of biological macromolecules with the Cy7 molecule . This allows for the detection of these macromolecules using near-infrared fluorescence imaging . The compound has been used in research for in vivo imaging due to the minimal scattering and absorption of near-IR photons by cellular tissue .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be stored in a dry environment at -20°C
Biochemical Analysis
Biochemical Properties
The Cy7-NHS ester tetrafluoroborate is reactive and water-soluble . It is activated by the NHS ester (N-hydroxysuccinimide ester), which is a commonly used activating group in biological labeling reactions . The NHS ester activates the carboxyl group in the Cy7 molecule, allowing it to react with the primary amine group (either a primary or secondary amine) in the target biomolecule to form a stable amide bond . This reaction results in the labeling of the biomolecule with the Cy7 molecule .
Cellular Effects
The this compound can be used to label various biomolecules, such as nucleic acids, proteins, antibodies, and peptides . This labeling allows for the tracking of these biomolecules in organisms in vivo through near-infrared imaging . The increased transparency of tissues in the near-infrared spectral region allows for in vivo imaging .
Molecular Mechanism
The this compound does not have a direct mechanism of action in biological systems. Its primary function is to serve as a linker molecule. The Cy7 moiety provides a fluorescent signal for detection purposes, while the NHS ester group facilitates conjugation to biomolecules of interest.
Temporal Effects in Laboratory Settings
It is known that the compound is reactive and water-soluble , suggesting that it may be subject to degradation over time
Dosage Effects in Animal Models
It is known that the compound is commonly used in small animal imaging due to its near-infrared fluorescence properties
Metabolic Pathways
It is known that the compound can react with primary amine groups in biomolecules to form a stable amide bond This suggests that the compound may be involved in metabolic pathways that involve these biomolecules
Transport and Distribution
It is known that the compound is water-soluble , suggesting that it may be transported and distributed within cells and tissues through aqueous environments
Subcellular Localization
It is known that the compound can be used to label various biomolecules , suggesting that its subcellular localization may depend on the biomolecules it is conjugated to
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cy7-NHS ester tetrafluoroborate typically involves the reaction of cyanine dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation . The product is then purified using column chromatography to obtain the pure Cy7-NHS ester.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated synthesis and purification systems to ensure high yield and purity. The final product is often lyophilized and stored under an inert atmosphere to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Cy7-NHS ester tetrafluoroborate primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds . This reaction is commonly used for labeling proteins, peptides, and oligonucleotides.
Common Reagents and Conditions: The typical reagents used in these reactions include primary amines, such as amino-modified oligonucleotides or proteins, and a buffer solution to maintain the pH around 7.5-8.5. The reaction is usually carried out at room temperature for a few hours to ensure complete labeling .
Major Products Formed: The major products formed from these reactions are amide-linked conjugates of Cy7-NHS ester with the target molecules, such as labeled oligonucleotides or proteins .
Scientific Research Applications
Cy7-NHS ester tetrafluoroborate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, Cy7-NHS ester is used for the fluorescent labeling of various molecules, enabling the study of molecular interactions and dynamics through fluorescence spectroscopy .
Biology: In biological research, Cy7-NHS ester is employed for labeling biomolecules such as proteins, peptides, and nucleic acids. This allows for the visualization and tracking of these molecules in live cells and tissues using fluorescence microscopy .
Medicine: In medicine, Cy7-NHS ester is used in diagnostic imaging and therapeutic applications. Its near-infrared fluorescence properties make it suitable for in vivo imaging, providing high sensitivity and low background fluorescence .
Industry: In industrial applications, Cy7-NHS ester is used in the development of fluorescent probes and sensors for various analytical and diagnostic purposes .
Comparison with Similar Compounds
Cy7-NHS ester tetrafluoroborate is unique among cyanine dyes due to its near-infrared fluorescence properties, which provide advantages in terms of sensitivity and tissue penetration. Similar compounds include Cy3.5-NHS ester and Cy5.5-NHS ester, which have different excitation and emission maxima and are used for different applications based on their spectral properties . Cy7-NHS ester is particularly favored for in vivo imaging due to its minimal background fluorescence and high signal-to-noise ratio .
List of Similar Compounds:- Cy3.5-NHS ester
- Cy5.5-NHS ester
- Cy5-NHS ester
- IRDye 700 NHS ester
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H48N3O4.BF4/c1-40(2)31-16-8-10-18-33(31)42(5)35(40)23-21-29-14-13-15-30(28-29)22-24-36-41(3,4)32-17-9-11-19-34(32)43(36)27-12-6-7-20-39(47)48-44-37(45)25-26-38(44)46;2-1(3,4)5/h8-11,16-19,21-24,28H,6-7,12-15,20,25-27H2,1-5H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKUQMKZCXWMOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)CCC3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)/CCC3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H48BF4N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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